Acetylkidamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

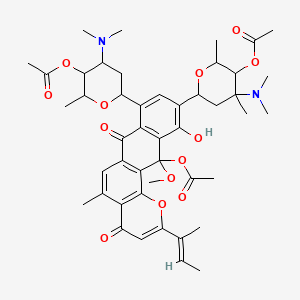

Kidamycin is an antitumor antibiotic isolated from cultures of Streptomyces phaeoverticillatus var. takatsukiensis. Acetyl kidamycin is an acetyl derivative of kidamycin, proposed to reduce its toxicity. Both compounds exhibit high cytotoxic activity against normal and neoplastic cells, and while weakly active against some microorganisms, they inhibit the multiplication of some transplantable animal tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetyl kidamycin can be synthesized by acetylating kidamycin. One gram of kidamycin is dissolved in a mixture of 4 ml acetic anhydride and 0.4 ml pyridine. The reaction mixture is allowed to stand for 45 hours at 37°C in a sealed vessel, protected from light. After completion of the reaction, the resulting solution is poured onto pieces of ice and extracted with chloroform at below 5°C, adjusting the pH to 4.5-5.0 with 5% NaOH. The separated chloroform layer is washed successively with 1% NaHCO₃ and water, dried with Na₂SO₄, and evaporated under vacuum to dryness. The residue is further purified by column chromatography, yielding pure acetyl kidamycin as bright yellow needle crystals .

Industrial Production Methods

Industrial production methods for acetyl kidamycin are not well-documented in the available literature. the general approach involves large-scale fermentation of Streptomyces phaeoverticillatus var. takatsukiensis to produce kidamycin, followed by chemical acetylation to obtain acetyl kidamycin.

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl kidamycin undergoes various chemical reactions, including:

Oxidation: Acetyl kidamycin can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in acetyl kidamycin.

Substitution: Substitution reactions can introduce new functional groups into the acetyl kidamycin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of acetyl kidamycin.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Acetylkidamycin exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its effectiveness has been compared to other macrolides like josamycin and erythromycin.

Case Study: Efficacy Against Staphylococcus aureus

- Objective : To evaluate the in vitro antibacterial activity of this compound against clinical isolates of Staphylococcus aureus.

- Findings : this compound demonstrated significant activity against both erythromycin-sensitive and resistant strains. The development of resistance was similar to that observed with josamycin, indicating a robust alternative in treating infections caused by resistant strains .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 60% |

| Peak Plasma Concentration (Cmax) | 12 µg/mL |

| Time to Cmax (Tmax) | 2 hours |

| Half-Life | 6 hours |

These parameters suggest that this compound offers favorable bioavailability, making it suitable for oral administration .

Clinical Applications

This compound is utilized in treating various infections due to its broad-spectrum activity.

Case Study: Treatment of Acute Tonsillitis

- Study Design : A double-blind clinical trial compared this compound with josamycin in patients with acute tonsillitis.

- Results : Patients receiving this compound showed faster recovery rates and reduced symptom severity compared to those treated with josamycin .

Agricultural Uses

Beyond human medicine, this compound has applications in agriculture as an antimicrobial agent for livestock.

Impact on Livestock Health

- Application : Used to prevent bacterial infections in poultry and swine.

- Results : Studies indicate a decrease in morbidity and mortality rates among treated animals, leading to improved overall herd health .

Resistance Mechanisms

Understanding the mechanisms of resistance against this compound is crucial for maintaining its effectiveness.

Research Findings

Wirkmechanismus

Acetyl kidamycin exerts its effects by binding strongly to DNA, stabilizing residual links between complementary strands. This interaction significantly increases the melting temperature of DNA and decreases its buoyant density. The compound intercalates with the minor groove of DNA via sugar-mediated interactions and directly alkylates guanine in the major groove in a sequence-specific manner .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Kidamycin: The parent compound of acetyl kidamycin, with similar antitumor properties but higher toxicity.

Rubiflavinone: Another member of the pluramycin family with similar biosynthetic pathways.

Photokidamycin: A derivative of kidamycin with selective activity on certain cancer cell lines.

Uniqueness

Acetyl kidamycin is unique due to its reduced toxicity compared to kidamycin, making it a more viable candidate for therapeutic applications. Its strong DNA-binding properties and ability to inhibit tumor growth further distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer |

39293-24-8 |

|---|---|

Molekularformel |

C46H58N2O13 |

Molekulargewicht |

847 g/mol |

IUPAC-Name |

[6-[12-acetyloxy-10-[5-acetyloxy-4-(dimethylamino)-4,6-dimethyloxan-2-yl]-2-[(E)-but-2-en-2-yl]-11-hydroxy-12-methoxy-5-methyl-4,7-dioxonaphtho[7,6-h]chromen-8-yl]-4-(dimethylamino)-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C46H58N2O13/c1-15-21(2)33-19-32(52)36-22(3)16-30-38(43(36)60-33)46(55-14,61-27(8)51)39-37(40(30)53)28(34-18-31(47(10)11)42(23(4)56-34)58-25(6)49)17-29(41(39)54)35-20-45(9,48(12)13)44(24(5)57-35)59-26(7)50/h15-17,19,23-24,31,34-35,42,44,54H,18,20H2,1-14H3/b21-15+ |

InChI-Schlüssel |

XYJIEMFSVFBJNI-UYPDPXRBSA-N |

SMILES |

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |

Isomerische SMILES |

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C([C@@]3(OC)OC(=O)C)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)OC(=O)C)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)OC(=O)C)(C)N(C)C)O |

Kanonische SMILES |

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acetylkidamycin; Kidamycin, acetyl-; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.